(R)-2-Fluoro-4-(pyrrolidin-2-yl)aniline
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Overview
Description
®-2-Fluoro-4-(pyrrolidin-2-yl)aniline is a compound that features a fluorine atom, a pyrrolidine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-4-(pyrrolidin-2-yl)aniline typically involves the formation of the pyrrolidine ring followed by the introduction of the fluorine atom and the aniline group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of a precursor containing a nitrogen atom can be achieved using a suitable catalyst and reaction conditions .
Industrial Production Methods
Industrial production of ®-2-Fluoro-4-(pyrrolidin-2-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
®-2-Fluoro-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated aromatic compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
®-2-Fluoro-4-(pyrrolidin-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Fluoro-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets in biological systems. The fluorine atom and pyrrolidine ring can influence the compound’s binding affinity and selectivity for these targets. The compound may modulate various pathways and processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with ®-2-Fluoro-4-(pyrrolidin-2-yl)aniline.
Fluorinated anilines: Compounds such as 2-fluoroaniline and 4-fluoroaniline have similar fluorine substitution patterns.
Uniqueness
®-2-Fluoro-4-(pyrrolidin-2-yl)aniline is unique due to the combination of the fluorine atom, pyrrolidine ring, and aniline moiety. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C10H13FN2 |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-fluoro-4-[(2R)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C10H13FN2/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,12H2/t10-/m1/s1 |
InChI Key |
VQGLQJSFWLKCRB-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2)N)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
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